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Compound of Interest

Compound Name: Montanine

Cat. No.: B1251099 Get Quote

An in-depth exploration of the structural and functional characteristics of montanine, a

promising Amaryllidaceae alkaloid with significant therapeutic potential.

Core Chemical Identity
Montanine, a naturally occurring isoquinoline alkaloid, possesses a distinctive pentacyclic

scaffold known as the 5,11-methanomorphanthridine core. This intricate ring system is a

hallmark of a specific subgroup of Amaryllidaceae alkaloids and is fundamental to its biological

activities. The empirical formula of montanine is C₁₇H₁₉NO₄, and it has a molecular weight of

approximately 301.34 g/mol .

Structural Elucidation
The definitive chemical structure of montanine has been established through various

spectroscopic techniques. For the purposes of unambiguous identification and computational

modeling, the following chemical identifiers are provided:
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Identifier Value

IUPAC Name
(1R,2S,3R,4aR,5R,11bS)-2,3-dimethoxy-5,1-

methanomorphanthridin-6-one

SMILES COC1=C(OC)C=C2--INVALID-LINK--C1

InChI

InChI=1S/C17H19NO4/c1-20-14-12(21-2)5-9-7-

18-8-10(17(9)18)6-11-15(22-16(11)13(14)4-9)3-

10/h4-5,9-10,12,17H,6-8H2,1-

2H3/t9-,10+,12?,17+/m1/s1

Molecular Formula C₁₇H₁₉NO₄

CAS Number 642-52-4[1]

Note: The stereochemistry presented in the IUPAC name, SMILES, and InChI is based on the

most commonly cited enantiomer.

Physicochemical Properties
Understanding the physicochemical properties of montanine is crucial for its application in

drug development, including formulation and pharmacokinetic studies.

Property Value Source

Molecular Weight 301.34 g/mol PubChem CID: 11087935

XLogP3 1.8 PubChem CID: 11087935

Hydrogen Bond Donor Count 0 PubChem CID: 11087935

Hydrogen Bond Acceptor

Count
5 PubChem CID: 11087935

Rotatable Bond Count 2 PubChem CID: 11087935

Exact Mass 301.131408 g/mol PubChem CID: 11087935

Monoisotopic Mass 301.131408 g/mol PubChem CID: 11087935
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Biological Activity: Focus on Cytotoxicity
A significant body of research has highlighted the potent cytotoxic effects of montanine against

a range of human cancer cell lines. This has positioned it as a compound of interest for the

development of novel anticancer therapeutics.

In Vitro Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of montanine
against various cancer cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay.

Cell Line Cancer Type IC₅₀ (µM)

Jurkat T-cell leukemia 1.04

MOLT-4 T-cell leukemia 1.26

A549 Lung adenocarcinoma 1.09

HT-29 Colorectal adenocarcinoma 1.55

PANC-1 Pancreatic carcinoma 1.99

A2780 Ovarian carcinoma 1.35

HeLa Cervical adenocarcinoma 1.48

MCF-7 Breast adenocarcinoma 1.42

SAOS-2 Osteosarcoma 1.87

Experimental Protocols
Isolation and Purification of Montanine from
Hippeastrum hybrid cv. Ferrari
This protocol outlines a typical procedure for the extraction and purification of montanine from

plant material.

Workflow for Montanine Isolation
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Fresh bulbs of Hippeastrum hybrid cv. Ferrari

Maceration with 80% EtOH

Evaporation under reduced pressure

Acid-base partitioning (H₂SO₄/Et₂O, then NH₄OH/EtOAc)

Crude alkaloid extract

Column Chromatography (Silica gel, gradient elution)

Collection of fractions

TLC analysis of fractions

Pure Montanine
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Caption: Workflow for the isolation of montanine.
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Extraction: Fresh bulbs of Hippeastrum hybrid cv. Ferrari are minced and macerated with

80% ethanol at room temperature. The process is repeated multiple times to ensure

exhaustive extraction.

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced

pressure to yield a crude extract.

Acid-Base Partitioning: The crude extract is acidified with sulfuric acid and partitioned with

diethyl ether to remove neutral compounds. The acidic aqueous phase is then basified with

ammonium hydroxide and extracted with ethyl acetate to isolate the basic alkaloid fraction.

Chromatographic Purification: The crude alkaloid extract is subjected to column

chromatography on silica gel. Elution is typically performed with a gradient of solvents, such

as a mixture of chloroform and methanol with increasing polarity.

Fraction Analysis and Isolation: Fractions are collected and analyzed by thin-layer

chromatography (TLC). Fractions containing montanine are pooled and further purified by

preparative TLC or recrystallization to yield pure montanine.

MTT Assay for Cytotoxicity Assessment
This protocol details the methodology for determining the cytotoxic effects of montanine on

cancer cell lines.

MTT Assay Workflow
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Seed cells in 96-well plates

Treat with varying concentrations of montanine

Incubate for 48 hours

Add MTT solution

Incubate for 4 hours (formazan formation)

Add solubilization buffer

Measure absorbance at 570 nm

Calculate IC₅₀ values

Click to download full resolution via product page

Caption: General workflow for an MTT cytotoxicity assay.

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and

allowed to adhere overnight.
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Compound Treatment: Cells are treated with a serial dilution of montanine in culture

medium. Control wells receive vehicle only.

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with

5% CO₂.

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are

incubated for an additional 4 hours.

Formazan Solubilization: The culture medium is removed, and a solubilization buffer (e.g.,

DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells, and the IC₅₀ value is determined by non-linear regression analysis.

Mechanism of Action: Induction of Apoptosis
Montanine has been shown to induce apoptosis, or programmed cell death, in cancer cells.

This is a key mechanism contributing to its cytotoxic activity.

Signaling Pathway of Montanine-Induced Apoptosis
Montanine treatment has been observed to modulate the expression of key proteins involved

in the apoptotic cascade. A proposed signaling pathway involves the activation of the DNA

damage response and subsequent engagement of the intrinsic apoptotic pathway.

Proposed Signaling Pathway for Montanine-Induced Apoptosis
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Caption: Montanine-induced apoptotic signaling pathway.
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Experimental Protocol: Western Blot Analysis of
Apoptosis-Related Proteins
Western blotting is a crucial technique to elucidate the molecular mechanisms of montanine-

induced apoptosis by detecting changes in the expression levels of key regulatory proteins.

Cell Lysis: Cancer cells are treated with montanine for a specified time, then harvested and

lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and

phosphatase inhibitors.

Protein Quantification: The total protein concentration of the cell lysates is determined using

a protein assay, such as the Bradford or BCA assay.

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene

difluoride (PVDF) or nitrocellulose membrane.

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then

incubated with primary antibodies specific for the target proteins (e.g., phosphorylated Chk1,

Bcl-2, Bax, cleaved caspase-3).

Secondary Antibody Incubation and Detection: After washing, the membrane is incubated

with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are

visualized using an enhanced chemiluminescence (ECL) detection system.

Analysis: The intensity of the protein bands is quantified using densitometry software and

normalized to a loading control (e.g., β-actin or GAPDH).

This comprehensive guide provides a detailed overview of the chemical structure, biological

activity, and relevant experimental methodologies for the study of montanine. The provided

data and protocols serve as a valuable resource for researchers in the fields of medicinal

chemistry, pharmacology, and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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